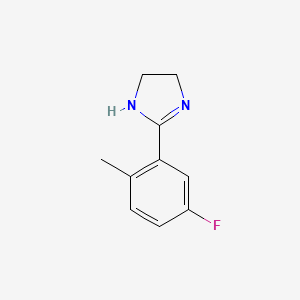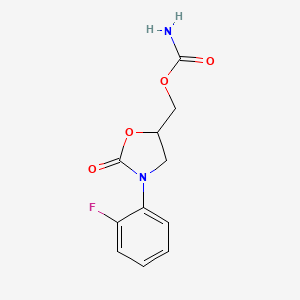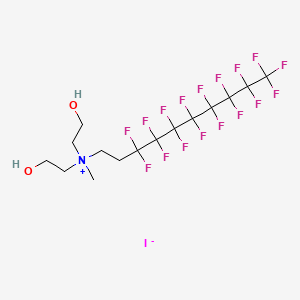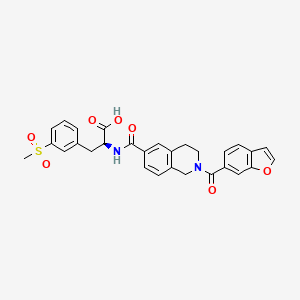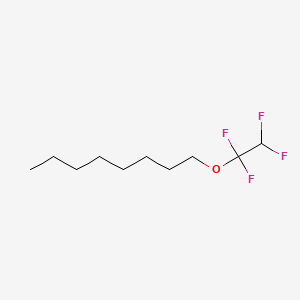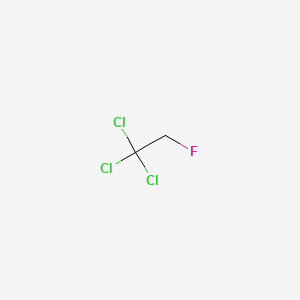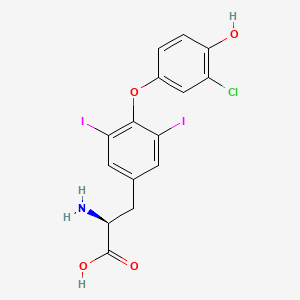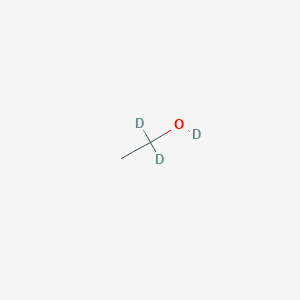
Ethyl-1,1-d2alcohol-od
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-1,1-d2alcohol-od, also known as deuterated ethanol, is a form of ethanol where the hydrogen atoms at the first carbon position are replaced with deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties, including its ability to provide insights into reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ethyl-1,1-d2alcohol-od typically involves the deuteration of ethanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium oxide (D2O) solvent and a suitable catalyst such as platinum or palladium. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of deuterated ethanol can be scaled up by using continuous flow reactors and optimized reaction conditions. The use of high-purity deuterium oxide and efficient catalysts ensures high yields and purity of the final product. The process may also involve multiple stages of purification, including distillation and chromatography, to achieve the desired isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-1,1-d2alcohol-od undergoes various chemical reactions similar to those of non-deuterated ethanol. These include:
Oxidation: Deuterated ethanol can be oxidized to form deuterated acetaldehyde and deuterated acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form deuterated ethane using reducing agents like lithium aluminum hydride.
Substitution: Deuterated ethanol can undergo nucleophilic substitution reactions to form deuterated ethyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Deuterated acetaldehyde (CD3CDO) and deuterated acetic acid (CD3COOD).
Reduction: Deuterated ethane (C2D6).
Substitution: Deuterated ethyl halides (C2D5X).
Wissenschaftliche Forschungsanwendungen
Ethyl-1,1-d2alcohol-od is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ethanol in the human body.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of Ethyl-1,1-d2alcohol-od involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by alcohol dehydrogenase to form deuterated acetaldehyde, which is further oxidized to deuterated acetic acid by aldehyde dehydrogenase. The presence of deuterium alters the kinetic isotope effects, providing valuable insights into enzyme mechanisms and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl-1,1-d2alcohol-od is unique due to its deuterium content, which distinguishes it from non-deuterated ethanol and other deuterated alcohols. Similar compounds include:
Methanol-d4: Deuterated methanol with four deuterium atoms.
Isopropanol-d8: Deuterated isopropanol with eight deuterium atoms.
Tert-butanol-d10: Deuterated tert-butanol with ten deuterium atoms.
Compared to these compounds, this compound offers specific advantages in studies involving ethanol metabolism and reaction mechanisms due to its structural similarity to ethanol.
Eigenschaften
Molekularformel |
C2H6O |
|---|---|
Molekulargewicht |
49.09 g/mol |
IUPAC-Name |
1,1-dideuterio-1-deuteriooxyethane |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2,3D |
InChI-Schlüssel |
LFQSCWFLJHTTHZ-UHVFUKFASA-N |
Isomerische SMILES |
[2H]C([2H])(C)O[2H] |
Kanonische SMILES |
CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


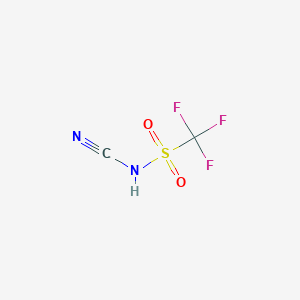
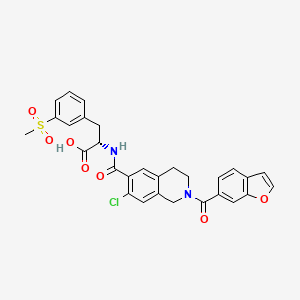
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)

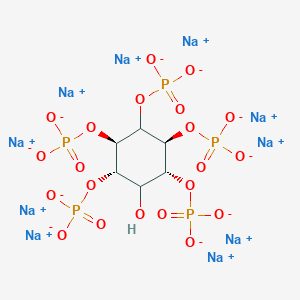
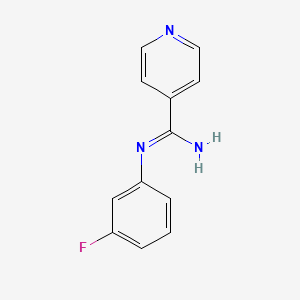
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
